N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide
CAS No.:
Cat. No.: VC14771854
Molecular Formula: C17H20N4O3S
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N4O3S |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | N-[4-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamoyl]phenyl]morpholine-4-carboxamide |
| Standard InChI | InChI=1S/C17H20N4O3S/c1-11-12(2)25-16(18-11)20-15(22)13-3-5-14(6-4-13)19-17(23)21-7-9-24-10-8-21/h3-6H,7-10H2,1-2H3,(H,19,23)(H,18,20,22) |
| Standard InChI Key | SSCMLKOPRDAPAY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)NC(=O)N3CCOCC3)C |
Introduction
N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide is a complex organic compound featuring a thiazole ring, a morpholine moiety, and a phenyl group. This compound belongs to the class of thiazole derivatives, which are recognized for their diverse biological activities, particularly in medicinal chemistry. Thiazoles are known for their potential antimicrobial, antifungal, and anticancer properties.
Synthesis and Chemical Reactivity
The synthesis of N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide typically involves multi-step reactions. These may include nucleophilic substitutions and condensation reactions, which are common in the synthesis of thiazole derivatives. The presence of functional groups such as amides and thiazoles allows for further modification through chemical reactions, potentially enhancing biological activity or altering pharmacological profiles.
Biological Activities and Potential Applications
Thiazole derivatives, including N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide, are of interest in medicinal chemistry due to their potential biological activities. These compounds have been studied for their antimicrobial, antifungal, and anticancer properties. The interaction of these compounds with biological targets can disrupt cellular processes, leading to observed antimicrobial or anticancer effects.
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